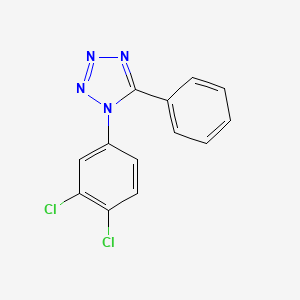

1-(3,4-Dichlorophenyl)-5-phenyltetrazole

Description

Significance of the Tetrazole Scaffold in Chemical Sciences Research

The tetrazole scaffold, a five-membered ring containing four nitrogen atoms and one carbon atom, is a cornerstone in the development of new chemical entities. researchgate.netisfcppharmaspire.com Its prominence stems from its unique physicochemical properties. In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. nih.govbiomedpharmajournal.orgmdpi.com This means it can often replace a carboxylic acid moiety in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability, lipophilicity, and bioavailability. biomedpharmajournal.orgmdpi.com This bioisosteric relationship has led to the incorporation of tetrazoles into a variety of approved drugs for conditions such as hypertension, cancer, and bacterial infections. nih.govnih.gov

Table 1: Applications of the Tetrazole Scaffold

| Field | Application |

| Medicinal Chemistry | Bioisostere for carboxylic acids, improving pharmacokinetic properties. nih.govbiomedpharmajournal.orgmdpi.com |

| Direct interaction with biological targets. biomedpharmajournal.org | |

| Materials Science | High-energy materials (propellants, explosives). researchgate.netchemicalbook.com |

| Components of gas generators. chemicalbook.com | |

| Organic Synthesis | Intermediates for the synthesis of other heterocyclic compounds. mdpi.com |

Overview of Dichlorophenyl and Phenyl Substitutions in Related Chemical Entities

The introduction of substituted phenyl rings onto a core scaffold is a fundamental strategy in medicinal chemistry to modulate a compound's properties. The presence of a phenyl group can influence a molecule's size, shape, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Historical Context of Tetrazole Synthesis and Functionalization Methodologies

The first synthesis of a tetrazole derivative was reported in the late 19th century. researchgate.net Since then, a variety of synthetic methods have been developed. The most common and versatile method for the synthesis of 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097), often referred to as the Huisgen 1,3-dipolar cycloaddition. nih.govresearchgate.netmdpi.com This reaction can be facilitated by various catalysts and reaction conditions to improve yields and selectivity. researchgate.net

The synthesis of 1,5-disubstituted tetrazoles, such as 1-(3,4-Dichlorophenyl)-5-phenyltetrazole, can be more challenging as it often leads to the formation of two regioisomers (1,5- and 2,5-disubstituted tetrazoles). mdpi.com The choice of starting materials, catalysts, and reaction conditions is crucial in directing the regioselectivity of the reaction. nih.gov Early methods often required harsh conditions, but advancements have led to milder and more efficient protocols. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step, have also emerged as a powerful tool for the synthesis of diverse tetrazole derivatives. chemicalbook.com

Table 2: Key Methodologies in Tetrazole Synthesis

| Method | Description |

| Huisgen 1,3-Dipolar Cycloaddition | A [2+3] cycloaddition reaction between a nitrile and an azide to form a 5-substituted tetrazole. nih.govresearchgate.netmdpi.com |

| Multicomponent Reactions | Three or more components react in a single step to form a tetrazole derivative, offering efficiency and diversity. chemicalbook.com |

| Use of Lewis Acids/Organometallic Azides | Catalytic methods to improve reaction rates and regioselectivity. mdpi.com |

Rationale and Objectives for Comprehensive Research on this compound

The rationale for a comprehensive investigation into this compound is multifaceted. It stems from the convergence of the established biological significance of the tetrazole scaffold and the modulating effects of the dichlorophenyl and phenyl substituents.

The primary objectives of such research would be:

Synthesis and Characterization: To develop an efficient and regioselective synthesis of this compound and to thoroughly characterize its structure using modern spectroscopic techniques such as NMR, IR, and mass spectrometry.

Structural Analysis: To determine the three-dimensional structure of the molecule, for instance through X-ray crystallography, to understand the spatial arrangement of the phenyl and dichlorophenyl rings relative to the tetrazole core. This information is crucial for understanding its potential interactions with biological macromolecules.

Evaluation of Biological Activity: To screen the compound for a range of biological activities, with a particular focus on areas where tetrazoles and dichlorophenyl-containing compounds have shown promise, such as antimicrobial and anticancer applications. isfcppharmaspire.commdpi.comnih.govnih.govnih.gov The goal is to establish a structure-activity relationship and to assess its potential as a lead compound for drug discovery.

Physicochemical Profiling: To determine key physicochemical properties of the compound, such as its solubility, lipophilicity, and metabolic stability, which are critical for its potential development as a therapeutic agent.

By systematically addressing these objectives, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, contributing valuable knowledge to the fields of medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4/c14-11-7-6-10(8-12(11)15)19-13(16-17-18-19)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFECSBVWUMAIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3,4 Dichlorophenyl 5 Phenyltetrazole and Its Analogues

Retrosynthetic Analysis of the 1-(3,4-Dichlorophenyl)-5-phenyltetrazole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the primary disconnection points are the bonds forming the tetrazole ring.

Two main retrosynthetic pathways can be envisioned:

[3+2] Cycloaddition Disconnection: The most common approach involves a disconnection across the N1-C5 and N4-N3 bonds of the tetrazole ring. This identifies a 1,3-dipole and a dipolarophile. This leads to two potential precursor pairs:

Path A: 1-azido-3,4-dichlorobenzene and benzonitrile (B105546). The azide (B81097) acts as the 1,3-dipole and the nitrile serves as the dipolarophile.

Path B: Phenyl isocyanide and 3,4-dichlorophenyl azide. Here, the isocyanide is the carbon source, and the azide provides the nitrogen atoms.

Multicomponent Reaction (MCR) Disconnection: The Ugi-azide reaction, a powerful MCR, provides another route. mdpi.comnih.gov This pathway deconstructs the molecule into four simpler components: 3,4-dichloroaniline, benzaldehyde, an isocyanide, and an azide source (like hydrazoic acid or trimethylsilyl (B98337) azide). mdpi.comscielo.org.mx

These disconnections suggest that the synthesis will likely involve the formation of the tetrazole ring as a key step, starting from precursors like substituted anilines, benzonitriles, or benzaldehydes.

Classical and Contemporary Approaches to Tetrazole Ring Formation with Emphasis on N1- and C5-Substituted Derivatives

The synthesis of 1,5-disubstituted tetrazoles is a well-established field, with methods ranging from traditional thermal cycloadditions to highly efficient catalyzed reactions. nih.govnih.gov

[3+2] Cycloaddition Reactions in the Synthesis of this compound Precursors

The [3+2] cycloaddition is the most fundamental method for constructing the tetrazole ring. nih.gov This reaction involves the combination of a three-atom component (the 1,3-dipole, typically an azide) with a two-atom component (the dipolarophile, such as a nitrile or isocyanide). nih.govresearchgate.net

To synthesize this compound, the reaction would typically involve reacting 1-azido-3,4-dichlorobenzene with benzonitrile. This reaction often requires a catalyst and heat to overcome the activation barrier. nih.gov Lewis acids such as zinc(II) chloride or indium(III) chloride have been shown to effectively catalyze the cycloaddition of nitriles and sodium azide, enhancing the reaction rate and yield. organic-chemistry.org

A prominent contemporary variation is the Ugi-azide four-component reaction. mdpi.com In this one-pot process, an amine (3,4-dichloroaniline), a carbonyl compound (benzaldehyde), an isocyanide, and an azide source (trimethylsilyl azide) react to form the 1,5-disubstituted tetrazole core. mdpi.comscielo.org.mx The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide and subsequently the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the final tetrazole product. scielo.org.mx This method is highly efficient and allows for the rapid generation of diverse tetrazole libraries. nih.gov

Catalytic Strategies (e.g., Palladium-Nanoparticle-Mediated) for Aromatic Substitution and Tetrazole Formation

Modern synthetic methods increasingly rely on transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly useful for forming C-N and C-C bonds. acs.orgnih.gov

For the synthesis of this compound, a palladium-nanoparticle-mediated approach offers a powerful one-pot strategy. bohrium.comresearchgate.net This method can start from readily available aryl halides. A plausible route involves the reaction of an aryl halide (e.g., 1-bromo-3,4-dichlorobenzene), a cyanide source (such as potassium ferrocyanide, K₄[Fe(CN)₆]), and sodium azide. bohrium.comresearchgate.net The palladium nanoparticle catalyst facilitates both the cyanation of the aryl halide to form the intermediate benzonitrile derivative and the subsequent [2+3] cycloaddition with the azide. researchgate.net Polymer-supported palladium nanoparticles are particularly advantageous as they are stable, easily recoverable, and can be reused multiple times with only a minor loss in activity. bohrium.comresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Production

Green chemistry principles focus on designing chemical processes that are environmentally benign. benthamdirect.com In tetrazole synthesis, this involves using safer reagents, employing efficient and recyclable catalysts, and minimizing waste. nih.govbenthamdirect.com

Key green strategies applicable to the synthesis of this compound include:

Use of Nanocatalysts: Nanomaterials, such as palladium or copper oxide nanoparticles, serve as highly efficient and recyclable catalysts due to their high surface-area-to-volume ratio. nih.govresearchgate.net Their use reduces the need for stoichiometric reagents and simplifies product purification. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Ugi-azide synthesis are inherently green because they combine multiple starting materials in a single step, which increases atom economy and reduces the number of synthetic steps and purification processes. mdpi.combenthamdirect.com

Alternative Solvents and Conditions: Replacing high-boiling, toxic organic solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions significantly reduces environmental impact. jchr.orgrsc.org Microwave-assisted synthesis has also emerged as a sustainable technique that can dramatically shorten reaction times and improve yields. researchgate.net

Optimization of Reaction Conditions for High Yield and Purity of this compound

Achieving high yield and purity in tetrazole synthesis requires careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. The synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide serves as a useful model for understanding these effects.

An initial attempt using CuO nanoparticles as a catalyst under solvent-free conditions at 100°C for 6 hours yielded no product. researchgate.net Similarly, using solvents like acetonitrile (B52724) or THF at their reflux temperatures was unsuccessful. researchgate.net However, switching to a high-boiling polar aprotic solvent like DMF at 130°C resulted in an 80% yield after 10 hours. researchgate.net The efficiency was dramatically improved by using microwave irradiation; in DMF with 5 mol% catalyst loading, a 99% yield was achieved in just 15 minutes. researchgate.net This demonstrates the profound impact that solvent choice and energy input can have on reaction outcomes.

Below is a table summarizing the optimization of reaction conditions for a model synthesis of 5-phenyl-1H-tetrazole.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | CuO (2.5) | Solvent-free | 100 | 6 h | 0 | researchgate.net |

| 2 | CuO (2.5) | Acetonitrile | Reflux | 10 h | 0 | researchgate.net |

| 3 | CuO (2.5) | THF | Reflux | 10 h | 0 | researchgate.net |

| 4 | CuO (2.5) | DMF | 130 | 10 h | 80 | researchgate.net |

| 5 | CuO (5.0) | DMF | 130 | 10 h | 82 | researchgate.net |

| 6 | CuO (5.0) | DMF | MW (150W) | 15 min | 99 | researchgate.net |

| 7 | None | DMF | MW (150W) | 15 min | 0 | researchgate.net |

This data is for the synthesis of 5-phenyl-1H-tetrazole and serves as a model for optimizing the synthesis of N-substituted analogues.

Regioselectivity and Diastereoselectivity in the Synthesis of Substituted Tetrazoles related to this compound

While diastereoselectivity is not a factor for the achiral this compound, regioselectivity is a critical consideration in tetrazole chemistry. When functionalizing a 5-substituted-1H-tetrazole, alkylation or arylation can occur on two different nitrogen atoms, leading to a mixture of 1,5-disubstituted and 2,5-disubstituted isomers. rsc.orgrsc.org

The synthesis of 1,5-disubstituted tetrazoles via methods like the [3+2] cycloaddition of an organic azide with a nitrile, or the Ugi-azide reaction, is generally highly regioselective, yielding the 1,5-isomer almost exclusively. researchgate.net The challenge of regioselectivity primarily arises when starting with a pre-formed 5-phenyl-1H-tetrazole and attempting to add the 3,4-dichlorophenyl group to the N1 position.

In such alkylation or arylation reactions, the product ratio (1,5- vs. 2,5-isomer) is influenced by several factors:

Steric Hindrance: Bulky substituents on the incoming electrophile or the tetrazole ring often favor the formation of the less sterically hindered 2,5-isomer. rsc.org

Electronic Effects: Electron-withdrawing groups on the 5-position substituent can influence the nucleophilicity of the different nitrogen atoms in the tetrazolate anion, affecting the site of attack.

Reaction Mechanism: The regioselectivity can depend on whether the reaction follows a first-order (Sₙ1-like) or second-order (Sₙ2-like) nucleophilic substitution mechanism. rsc.org

For instance, in the alkylation of 5-substituted-1H-tetrazoles via the diazotization of aliphatic amines, the 2,5-disubstituted tetrazole is typically the major product. rsc.org However, the regioselectivity can vary significantly and is not solely dictated by sterics. rsc.orgrsc.org Therefore, to ensure the unambiguous synthesis of the this compound isomer, it is preferable to employ a synthetic route that builds the ring with the substituents already destined for the N1 and C5 positions, such as the cycloaddition between 1-azido-3,4-dichlorobenzene and benzonitrile.

Scale-Up Considerations for the Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, primarily centered around safety, efficiency, and cost-effectiveness. A major safety concern in tetrazole synthesis is the potential for the formation of highly toxic and explosive hydrazoic acid (HN₃), especially when using azide salts in the presence of Brønsted acids. scispace.com Additionally, the use of shock-sensitive heavy metal azides as catalysts can pose significant risks in a large-scale setting. mit.edumit.edu

To mitigate these risks, modern process development focuses on implementing safer and more controlled reaction technologies. Continuous flow microreactors have emerged as a particularly promising technology for the synthesis of tetrazoles on an industrial scale. scispace.commit.edumit.eduresearchgate.net By conducting the reaction in a continuous stream through small-diameter tubing, several advantages are realized:

Enhanced Safety: Only a small volume of the reaction mixture is present in the reactor at any given time, which significantly minimizes the risk associated with potentially explosive intermediates or exothermic reactions. scispace.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control, preventing hot spots and runaway reactions.

Reduced Use of Hazardous Reagents: Flow chemistry can enable the use of near-stoichiometric amounts of reagents, reducing waste and the need for large quantities of hazardous materials like sodium azide. mit.edumit.edu

A comparative overview of batch versus flow processing for tetrazole synthesis is provided below:

Table 2: Comparison of Batch vs. Flow Synthesis for Tetrazoles

| Parameter | Batch Synthesis | Continuous Flow Synthesis | References |

| Safety | Higher risk due to large volumes of hazardous materials | Significantly improved safety due to small reaction volumes | mit.edu, scispace.com |

| Heat Transfer | Often inefficient, potential for hot spots | Excellent heat transfer and temperature control | researchgate.net |

| Scalability | Can be challenging and require significant process redesign | More straightforward scaling by running longer or using parallel reactors | mit.eduresearchgate.net |

| Process Control | More difficult to control precisely | Precise control over reaction time, temperature, and stoichiometry | scispace.com |

| Reagent Usage | Often requires an excess of reagents | Can be run with near-stoichiometric amounts | mit.edu, mit.edu |

Beyond the adoption of flow chemistry, other scale-up considerations include the selection of less hazardous and more environmentally benign solvents and catalysts. The development of robust, recyclable catalysts is an active area of research to improve the sustainability and cost-effectiveness of tetrazole production. scielo.org.za For the purification of the final product, crystallization is a common method, and the choice of an appropriate solvent system is crucial for achieving high purity and yield on a large scale.

Advanced Structural Elucidation and Conformational Analysis of 1 3,4 Dichlorophenyl 5 Phenyltetrazole

Vibrational Spectroscopic Investigations (e.g., Raman, FTIR) for Bond Characterization and Functional Group Analysis

The vibrational spectrum can be conceptually divided into regions corresponding to the dichlorophenyl ring, the phenyl ring, and the tetrazole core.

Aromatic C-H Stretching: The C-H stretching vibrations of both the phenyl and dichlorophenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. nih.gov

Ring Stretching and Vibrations: The stretching vibrations of the C=C bonds within the aromatic rings typically produce a series of bands in the 1600-1450 cm⁻¹ range. The tetrazole ring itself has characteristic stretching and breathing modes. Studies on 1,2,4-triazole (B32235) and tetrazole show N=N stretching vibrations and ring modes between 1500 cm⁻¹ and 900 cm⁻¹. researchgate.net For 5-phenyl-1H-tetrazole, C=N and C-N vibrations of the tetrazolium moiety are observed around 1619 cm⁻¹. researchgate.net

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibrations are a key signature of the dichlorophenyl group. These vibrations are typically strong in the Raman spectrum and appear in the lower frequency region, generally between 800 and 600 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) rings occur below 900 cm⁻¹. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for assigning these vibrational modes. ijstr.orgnih.govmdpi.com By calculating the harmonic vibrational frequencies, a detailed assignment of the experimental FTIR and Raman bands can be achieved through Potential Energy Distribution (PED) analysis. nih.gov For instance, in a study of (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, DFT calculations were used to assign the various vibrational modes of the dichlorophenyl group. ijstr.org A similar approach for 1-(3,4-Dichlorophenyl)-5-phenyltetrazole would enable a complete characterization of its bond strengths and functional group vibrations.

Table 3.1: Expected Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl & Dichlorophenyl Rings | nih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl & Dichlorophenyl Rings | nih.gov |

| Tetrazole Ring Vibrations | 1500 - 900 | Tetrazole Core | researchgate.net |

| C-N Stretch | ~1619 | Tetrazole-Phenyl Linkage | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-proton framework of this compound. Full spectral assignment requires a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

The ¹H NMR spectrum would feature signals corresponding to the protons on both aromatic rings. The protons of the phenyl group would likely appear as a complex multiplet, while the three protons on the 3,4-dichlorophenyl ring would present a distinct pattern. Based on data for related dichlorophenyl compounds, the proton ortho to the two chlorine atoms would be the most deshielded. rsc.org

While a complete, published NMR assignment for this compound is not available, data from a related Schiff base compound containing a 1-(3,4-dichlorophenyl)-pyrazolone moiety provides insight into the expected chemical shifts for the dichlorophenyl group's protons. researchgate.net

Table 3.2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 1-(3,4-Dichlorophenyl) Moiety (Based on analogous structures; actual values may vary)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference for Analogy |

|---|---|---|---|

| H-2' | ~7.8 - 8.0 | - | researchgate.net |

| H-5' | ~7.6 - 7.7 | - | researchgate.net |

| H-6' | ~7.4 - 7.5 | - | researchgate.net |

| C-1' | - | ~138 - 140 | organicchemistrydata.org |

| C-2' | - | ~130 - 132 | organicchemistrydata.org |

| C-3' | - | ~133 - 135 (C-Cl) | organicchemistrydata.org |

| C-4' | - | ~131 - 133 (C-Cl) | organicchemistrydata.org |

| C-5' | - | ~128 - 130 | organicchemistrydata.org |

To unambiguously assign all proton and carbon signals and to understand the molecule's connectivity, a suite of 2D NMR experiments is essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. walisongo.ac.id It would be crucial for establishing the connectivity between the protons on the phenyl ring and, separately, the three adjacent protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nih.gov Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). uvic.ca HMBC would be instrumental in connecting the two aromatic rings to the tetrazole core. For instance, correlations would be expected from the protons on the phenyl ring to the C5 carbon of the tetrazole, and from the protons on the dichlorophenyl ring to the carbon atoms of the tetrazole to which the ring is attached via the N1 atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY would be particularly useful for determining the preferred conformation in solution, specifically the relative orientation (dihedral angle) of the two aromatic rings with respect to each other and the tetrazole ring.

The single bonds connecting the phenyl and dichlorophenyl rings to the tetrazole core are not static; they allow for rotation. The energy barrier to this rotation can be quantified using dynamic NMR (DNMR) spectroscopy. researchgate.netcolab.wsmontana.edu This involves recording NMR spectra at various temperatures.

At high temperatures, if the rotation is fast on the NMR timescale, the spectra will show averaged signals. As the temperature is lowered, the rotation slows down. If the rotational barrier is high enough, the exchange rate may become slow enough to cause broadening of the NMR signals, eventually leading to the appearance of separate signals for different conformers at very low temperatures (the slow-exchange regime). nih.gov

The coalescence temperature (Tc), where two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational process. While no specific DNMR studies have been reported for this compound, research on other systems like N-benzhydrylformamides has shown that ortho-substituents significantly hinder the rotation of aryl fragments, leading to higher rotational barriers. nih.gov It is plausible that the chlorine atoms and the phenyl group in the target molecule create steric hindrance that results in a measurable rotational barrier.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure for this compound has not been reported, the structure of its isomer, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, offers excellent comparative insights. nih.govresearchgate.net

In the crystal structure of the 3,5-dichloro isomer, the tetrazole and phenyl rings are each planar. nih.govresearchgate.net However, the two rings are not coplanar, exhibiting a significant dihedral angle of 17.2(2)°. This twisted conformation is likely a result of minimizing steric repulsion between the rings. A similar non-planar arrangement is expected for the 3,4-dichloro isomer.

The crystal packing of the 3,5-dichloro analog is stabilized by C-H···N intermolecular hydrogen bonds, where protons from the dichlorophenyl ring and the tetrazole ring act as donors to nitrogen atoms on adjacent molecules. nih.govresearchgate.net These interactions link the molecules into chains. nih.gov In this compound, similar C-H···N interactions, as well as potential π-π stacking interactions between the aromatic rings, would likely govern the supramolecular assembly. kayseri.edu.tr

Table 3.3: Crystallographic Data for the Analogous Compound 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₄Cl₂N₄ | nih.govresearchgate.net |

| Molecular Weight | 215.04 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.8362 (2) | nih.govresearchgate.net |

| b (Å) | 9.0524 (3) | nih.govresearchgate.net |

| c (Å) | 24.8876 (11) | nih.govresearchgate.net |

| β (°) | 91.956 (4) | nih.govresearchgate.net |

| Volume (ų) | 863.76 (7) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study as different polymorphs can have different physical properties. The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the rings, suggests that polymorphism is possible. nih.gov Different packing arrangements and intermolecular interactions could lead to different crystalline forms.

Co-crystallization is another avenue for modifying the solid-state properties of a compound. nih.gov This involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline solid with a unique structure held together by non-covalent interactions. google.com Research on other tetrazole-based materials has shown that co-crystals and salts can be formed with various hydrogen-bond acceptors, leading to improved properties such as thermal stability. bohrium.comsci-hub.se Given the presence of multiple nitrogen atoms in the tetrazole ring, this compound has several potential hydrogen-bond acceptor sites, making it a good candidate for co-crystallization studies with suitable coformers like carboxylic acids or other hydrogen-bond donors.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Probing Conformational Preferences (if applicable for derivatives)

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. However, these chiroptical techniques would be invaluable for studying chiral derivatives of this compound. nih.gov

The 1,5-disubstituted tetrazole scaffold is prevalent in many biologically active compounds, and the synthesis of chiral versions is of significant interest. uokerbala.edu.iqnih.govbeilstein-journals.orgmdpi.com If a chiral center were introduced into the this compound structure, for example by adding a chiral substituent to one of the phenyl rings, the resulting enantiomers would produce mirror-image ECD and VCD spectra.

These techniques are extremely sensitive to the three-dimensional arrangement of atoms. ECD, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, could be used to determine the absolute configuration of a chiral derivative by comparing the experimental spectrum to that predicted by time-dependent DFT (TD-DFT) calculations. Similarly, VCD, the infrared equivalent of ECD, provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Analysis of analogous 1,5-disubstituted tetrazoles by techniques such as electrospray ionization (ESI) and electron ionization (EI) mass spectrometry consistently reveals characteristic fragmentation patterns dominated by the loss of neutral molecules from the tetrazole ring.

Molecular Formula Determination

The initial step in the HRMS analysis would be the accurate mass measurement of the molecular ion. For this compound, the protonated molecule ([M+H]⁺) would be the primary ion of interest in positive-ion mode ESI. The exact mass of this ion would be calculated and compared against the experimentally observed mass to confirm the elemental formula (C₁₃H₉Cl₂N₄). The high resolution and mass accuracy of the instrument, typically in the parts-per-million (ppm) range, allow for the confident differentiation from other potential elemental compositions.

Table 3.5.1: Predicted High-Resolution Mass Data for the Molecular Ion of this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 303.0250 |

| [M+Na]⁺ | 325.0069 |

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of tetrazoles is known to be highly dependent on the nature and position of the substituents on the phenyl rings.

A primary and highly characteristic fragmentation pathway for tetrazole-containing compounds is the neutral loss of a molecule of nitrogen (N₂), which has a mass of 28.0061 Da. mdpi.commdpi.comresearchgate.net This fragmentation is a retro [2+3] cycloaddition reaction, which is a common feature for this class of heterocyclic compounds. researchgate.net

For instance, studies on 3-(5-phenyl-2H-tetrazol-2-yl)pyridine have shown that the most intense signal in the full scan mass spectrum corresponds to the [M+H-N₂]⁺ fragment, with the protonated molecular ion being significantly less abundant. mdpi.com This suggests that the loss of dinitrogen is a very favorable process upon ionization.

Table 3.5.2: Predicted Major Fragment Ions in the HRMS/MS Spectrum of this compound

| Proposed Fragment | Neutral Loss | Predicted m/z of Fragment Ion |

| [M+H-N₂]⁺ | N₂ | 275.0189 |

| [C₇H₅]⁺ | C₆H₄Cl₂N₄ | 91.0542 |

| [C₆H₄Cl₂]⁺ | C₇H₅N₄ | 145.9763 |

The precise masses of these fragment ions, as determined by HRMS, would be used to confirm their elemental compositions, thereby providing strong evidence for the proposed fragmentation pathways and, consequently, for the structure of the parent molecule. The relative abundances of these fragment ions would offer insights into the stability of the different fragments and the preferred fragmentation routes.

Computational Chemistry and Theoretical Modeling of 1 3,4 Dichlorophenyl 5 Phenyltetrazole

Quantum Mechanical (QM) Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and reactivity sites.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometric optimization) and to predict the vibrational frequencies corresponding to molecular motions.

For tetrazole derivatives, DFT studies, often using functionals like B3LYP, are performed to calculate optimized structural parameters such as bond lengths and angles. Theoretical vibrational spectra obtained from these calculations can be compared with experimental FT-IR and Raman data to confirm the molecular structure and assign spectral bands to specific vibrational modes. While specific DFT studies detailing the geometric optimization and complete vibrational frequency analysis for 1-(3,4-dichlorophenyl)-5-phenyltetrazole are not extensively available in the public literature, the methodologies are well-established. Such a study would reveal the dihedral angle between the dichlorophenyl ring and the tetrazole ring, a key conformational feature. For a similar compound, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the rings was found to be 17.2 (2)°.

Analysis of the electronic properties often involves examining the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated from the calculated electron density. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For phenyltetrazole structures, the nitrogen atoms of the tetrazole ring typically appear as regions of negative potential (red/yellow), indicating they are likely sites for electrophilic attack or hydrogen bond acceptance.

Table 1: Representative Theoretical Data from DFT Calculations for Phenyltetrazole Analogs This table is illustrative, based on typical findings for similar compounds, as specific data for this compound is not readily available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 to -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 to -1.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Chemical reactivity, stability |

| Dipole Moment | ~ 3.0 to 5.0 Debye | Molecular polarity |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide more accurate energy calculations, which are crucial for determining reaction barriers and thermodynamic properties. High-level ab initio calculations could be used to refine the understanding of the electronic structure and stability of different conformers of this compound, particularly concerning the rotation around the single bonds connecting the aromatic rings to the central tetrazole core.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding how they interact with their environment, such as solvent molecules.

Molecular Docking and Ligand-Protein Interaction Predictions with Relevant Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This in silico method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For this compound, docking studies would be performed against the active sites of relevant protein targets to predict its potential biological activity. The docking algorithm samples numerous possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a force field, estimating the binding energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the ligand and specific amino acid residues of the protein.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from a ligand-protein complex.

The this compound structure can serve as a scaffold for developing a pharmacophore model. This model would typically include features like hydrogen bond acceptors (the nitrogen atoms), hydrophobic regions, and aromatic rings. Once a pharmacophore model is validated, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophoric features and are therefore potential candidates for the same biological target.

QSAR (Quantitative Structure-Activity Relationship) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

To develop a QSAR model for derivatives of this compound, a dataset of analogous compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) is calculated. Statistical methods are then used to build a regression model that predicts activity based on these descriptors. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Reaction Mechanism Predictions and Transition State Analysis of Synthetic Pathways involving this compound

The synthesis of 1,5-disubstituted tetrazoles, such as this compound, is a cornerstone of heterocyclic chemistry, with the resulting compounds exhibiting a wide range of applications. A prevalent method for their synthesis is the [3+2] cycloaddition of an organic azide (B81097) with a nitrile. While this reaction is well-established, the precise mechanism has been a subject of computational investigation to elucidate the reaction pathways and the structures of transition states. Although direct computational studies specifically targeting this compound are not extensively documented, a wealth of theoretical research on analogous systems provides a robust framework for predicting its synthetic mechanism.

Computational studies, primarily employing Density Functional Theory (DFT), have scrutinized the mechanism of tetrazole formation from nitriles and azides. nih.govacs.org These investigations have challenged the initially presumed concerted [3+2] cycloaddition mechanism. Instead, a stepwise pathway is now largely favored, proceeding through a distinct intermediate. nih.gov

For the synthesis of a 1,5-disubstituted tetrazole, one common route involves the reaction of an N-substituted imidoyl chloride with an azide ion. Alternatively, the reaction can proceed via an Ugi four-component reaction (Ugi-azide MCR), which is highly efficient for creating 1,5-disubstituted-1H-tetrazoles. bohrium.comnih.gov

Theoretical calculations suggest that in the reaction between an azide and a nitrile, a crucial initial step is the formation of an imidoyl azide intermediate. nih.govresearchgate.net This intermediate is more stable than the reactants in some cases, particularly when the nitrile is substituted with electron-withdrawing groups. acs.org The presence of the 3,4-dichlorophenyl group in this compound would significantly influence the electronic properties of the reactants, thereby affecting the energetics of the reaction pathway.

The activation barriers for the cyclization of the imidoyl azide are found to be strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov Generally, electron-withdrawing groups tend to lower the activation barrier for the cyclization step. acs.org

Table 1: Calculated Activation Barriers for the Cycloaddition of Azide Anion to Various Nitriles

| Nitrile (R-CN) | Substituent (R) | Activation Barrier (kcal/mol) |

| Methylnitrile | Methyl | High |

| Methanesulfonylnitrile | Methanesulfonyl | Low |

This table illustrates the trend of decreasing activation barriers with increasing electron-withdrawing potential of the substituent on the nitrile, as supported by computational studies on similar reactions. acs.org

The transition state for the cyclization of the imidoyl azide intermediate has been computationally modeled. These models reveal the geometric changes as the linear azide moiety bends and approaches the carbon-nitrogen double bond of the imidoyl group to form the five-membered tetrazole ring. The geometry of the transition state is a critical factor in determining the reaction rate and is influenced by both steric and electronic factors of the substituents.

Table 2: Proposed Mechanistic Steps in Metal-Catalyzed Tetrazole Synthesis

| Step | Description | Intermediate Species |

| 1 | Formation of Metal-Azido Complex | [M(L)n(N3)] |

| 2 | Coordination of Nitrile | [M(L)n(N3)(RCN)] |

| 3 | Intramolecular Cycloaddition | Transition State |

| 4 | Product Release | Tetrazole Product + Regenerated Catalyst |

This table outlines a general mechanistic pathway for the metal-catalyzed synthesis of tetrazoles, as suggested by mechanistic studies. nih.govacs.org L represents the ligand, M the metal center, and RCN the nitrile.

While the specific energetic values and transition state geometries for the synthesis of this compound require a dedicated computational study, the existing theoretical framework for 1,5-disubstituted tetrazoles provides a strong foundation for understanding its formation. The electron-withdrawing nature of the 3,4-dichlorophenyl group is expected to facilitate the cyclization step, making the synthesis relatively efficient under appropriate conditions.

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorophenyl 5 Phenyltetrazole Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl moiety is a critical component of the parent compound, and its modification has been a key area of SAR exploration. Studies have investigated the impact of altering the substitution pattern of the chlorine atoms on this ring. For instance, the synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives was undertaken to explore the effect of shifting the chlorine substituents. nih.gov These analogs were evaluated for their antagonist activity at P2X₇ receptors. nih.gov

Research has also explored the synthesis of related compounds where the dichlorophenyl group is present on other heterocyclic cores, such as in 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole and 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones, which have shown activities like MAO-B inhibition and anti-inflammatory effects, respectively. mdpi.comnih.govpreprints.org These studies, while not direct analogs, provide a broader context for the biological potential of the 3,4-dichlorophenyl pharmacophore.

A new series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity. nih.gov Among these, the derivative with a 3,4-dichlorophenyl substituent (compound 112) was found to be one of the most potent against Leishmania braziliensis promastigotes, with an IC₅₀ value of 26 ± 0.09 μM. nih.gov This highlights the importance of the 3,4-dichloro substitution pattern for this specific biological activity. nih.gov

Table 1: Impact of Dichlorophenyl Moiety Modification on Biological Activity

| Compound | Modification on Dichlorophenyl Moiety | Biological Activity (IC₅₀) | Target/Assay | Citation |

|---|---|---|---|---|

| Compound 112 | 3,4-dichloro substitution | 26 ± 0.09 μM | Antileishmanial (L. braziliensis) | nih.gov |

| N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives | Shift to 2,3-dichloro substitution | Potent antagonism | P2X₇ Receptor | nih.gov |

| 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole | Shift to 3,5-dichloro substitution | Structural data available | Crystallography | nih.govresearchgate.net |

Design and Synthesis of Analogs with Systematic Structural Modifications of the Phenyl Moiety

Systematic modifications of the 5-phenyl ring have been crucial in delineating the SAR of this class of compounds. In a study on 1-benzyl-5-aryltetrazole P2X₇ antagonists, the 5-phenyl moiety was extensively modified. northwestern.edu This research demonstrated that substitutions on this aryl ring significantly influence the compound's potency. northwestern.edu

Quantum chemical calculations using density functional theory (DFT) have been employed to investigate the relationship between the molecular structure of 5-phenyltetrazole derivatives and their properties, such as corrosion inhibition. researchgate.netresearchgate.net These studies analyzed derivatives like 5-p-tolyl-1H-tetrazole (M-PT) and 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT). researchgate.net The results indicated that the electronic properties, such as the energy of the highest occupied molecular orbital (E(HOMO)), are influenced by substituents on the phenyl ring. For instance, the E(HOMO) values followed the order MO-PT > M-PT > PT, suggesting that electron-donating groups on the phenyl ring increase this parameter. researchgate.net

The synthesis of such analogs can be achieved through various methods, including the [3+2] azide-nitrile cycloaddition reaction. researchgate.net For example, heating substituted benzonitriles with an appropriate azide (B81097) can yield the desired 1,5-disubstituted tetrazole. researchgate.net

Table 2: SAR of the 5-Phenyl Moiety in Tetrazole Derivatives

| Compound | Modification on Phenyl Moiety | Key Finding | Methodology | Citation |

|---|---|---|---|---|

| 5-p-tolyl-1H-tetrazole (M-PT) | p-methyl substitution | Intermediate E(HOMO) value | DFT Calculation | researchgate.net |

| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | p-methoxy substitution | Highest E(HOMO) value | DFT Calculation | researchgate.net |

| 1-benzyl-5-aryltetrazoles | Various aryl substitutions | Substitutions significantly impact potency | P2X₇ Antagonism Assay | northwestern.edu |

Design and Synthesis of Analogs with Modifications on the Tetrazole Ring

The tetrazole ring is a cornerstone of the parent compound's structure, and its modification or replacement offers a pathway to novel analogs. The regiochemical substitution on the tetrazole is critical for biological activity. northwestern.edu For instance, in the series of 1-benzyl-5-aryltetrazole P2X₇ antagonists, the importance of the 1,5-disubstitution pattern was examined. northwestern.edu

Synthetic strategies allow for the creation of different tetrazole isomers. For example, N-alkylation of a 5-substituted tetrazole can lead to a mixture of 1,5-disubstituted and 2,5-disubstituted tetrazoles. acs.org The separation and individual testing of these regioisomers are essential for a complete SAR understanding. Studies have shown that 2,5-disubstituted tetrazoles can exhibit high efficacy in certain applications, such as corrosion inhibition. acs.org

Furthermore, the tetrazole ring itself can be constructed through various synthetic routes. A prominent method is the reaction of nitriles with an azide source. beilstein-journals.orgresearchgate.net The use of novel tetrazole aldehydes as building blocks in multicomponent reactions represents an innovative strategy to incorporate the tetrazole moiety into more complex molecules. beilstein-journals.org This approach facilitates the creation of diverse compound libraries for screening. beilstein-journals.org

Bioisosteric Replacements and Their Impact on Molecular Recognition and Target Binding (e.g., Carboxylic Acid Mimicry)

The tetrazole moiety is widely recognized in medicinal chemistry as a bioisostere for the carboxylic acid group. beilstein-journals.orgresearchgate.netnih.gov This mimicry is attributed to their similar pKa values (pKa ≈ 4.5–4.9 for tetrazoles) and comparable spatial and electronic features. nih.govresearchgate.net The tetrazole group, like a carboxylate, is planar and possesses a delocalized anionic charge. nih.gov

A significant advantage of using a tetrazole ring as a carboxylic acid surrogate is its enhanced metabolic stability. researchgate.net Tetrazoles are generally resistant to biological degradation pathways that would typically affect carboxylic acids. researchgate.net This property can lead to improved pharmacokinetic profiles for drug candidates.

However, the replacement is not always straightforward. While the tetrazole ring can mimic the acidic properties of a carboxylic acid, its larger size and increased number of nitrogen atoms can affect physicochemical properties like permeability and plasma protein binding. nih.govfieldofscience.com Studies have shown that tetrazoles can be more lipophilic than their carboxylic acid counterparts. researchgate.net Despite this, in some cases, tetrazoles have been found to have lower permeability than the acids they replace, possibly due to a greater desolvation penalty. fieldofscience.com The choice between a carboxylic acid and a tetrazole bioisostere must therefore be carefully considered based on the specific target and desired properties of the molecule. nih.govfieldofscience.com The use of the tetrazole moiety has been successful in the development of numerous marketed drugs across a wide range of therapeutic areas. beilstein-journals.org

Table 3: Comparison of Carboxylic Acid and Tetrazole Bioisosteres

| Property | Carboxylic Acid | Tetrazole | Citation |

|---|---|---|---|

| Acidity (pKa) | Variable, typically acidic | Similar to carboxylic acids (approx. 4.5-4.9) | nih.govresearchgate.net |

| Metabolic Stability | Susceptible to metabolic pathways | Generally more resistant to metabolic degradation | researchgate.net |

| Lipophilicity | Generally lower | Can be more lipophilic | researchgate.net |

| Permeability | Can be limited by charge | Can be lower than corresponding acids in some cases | fieldofscience.com |

Exploration of Stereoisomeric Effects on Biological Activity (if chiral derivatives are synthesized)

The introduction of chiral centers into derivatives of 1-(3,4-Dichlorophenyl)-5-phenyltetrazole can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. While the parent compound is achiral, modifications to either the dichlorophenyl or the phenyl moieties, or the addition of chiral substituents, could create such stereoisomers.

Currently, specific studies detailing the synthesis and differential biological evaluation of chiral derivatives of this compound are not prominently available in the reviewed literature. However, the principles of stereochemistry in drug action are well-established. Different stereoisomers of a chiral drug can have distinct potencies, efficacies, and even different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Therefore, should chiral derivatives of this tetrazole scaffold be synthesized in the future, it would be imperative to separate the stereoisomers and evaluate their biological activities independently. This would provide a more complete understanding of the SAR and could lead to the identification of a single, more potent, and selective isomer, thereby optimizing the therapeutic potential and minimizing potential off-target effects.

Advanced In Vitro Screening Methodologies for Mechanistic Elucidation of Novel Derivatives

The biological evaluation of this compound derivatives has employed a range of advanced in vitro screening methodologies to determine their potency and elucidate their mechanism of action.

For compounds targeting ion channels like the P2X₇ receptor, high-throughput screening methods are often utilized. One such technique is the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration. northwestern.edu This assay allows for the rapid assessment of a compound's ability to inhibit ion flux mediated by the receptor. northwestern.edu

To further probe the mechanism of action, cell-based assays that measure downstream signaling events are employed. For P2X₇ antagonists, this includes assays to measure the inhibition of interleukin-1β (IL-1β) release from human THP-1 cells, a monocytic cell line. northwestern.edu Another critical assay for P2X₇ antagonists is the evaluation of their ability to inhibit pore formation, which can be assessed using dye uptake assays in cells like THP-1. northwestern.edu

For other targets, different specialized assays are used. For example, the antileishmanial activity of tetrazole derivatives was evaluated against Leishmania braziliensis and Leishmania amazonensis promastigotes in vitro, with cytotoxicity concurrently assessed on a mammalian cell line (RAW 264.7) to determine selectivity. nih.gov For potential monoamine oxidase (MAO) inhibitors, in vitro assays measure the inhibition of human MAO-A and MAO-B to determine potency and isoform specificity. mdpi.com

Theoretical methods also play a role in mechanistic elucidation. Density Functional Theory (DFT) calculations are used to correlate electronic properties of the molecules with their observed biological or chemical behavior, providing insights into the inhibition mechanism at a molecular level. researchgate.netresearchgate.net

Table 4: In Vitro Screening Methods for Tetrazole Derivatives

| Methodology | Purpose | Example Application | Citation |

|---|---|---|---|

| Fluorometric Imaging Plate Reader (FLIPR) | Measure intracellular calcium flux | Screening P2X₇ antagonists | northwestern.edu |

| IL-1β Release Assay | Measure inhibition of cytokine release | Characterizing P2X₇ antagonists in THP-1 cells | northwestern.edu |

| Pore Formation Assay (Dye Uptake) | Assess inhibition of P2X₇-mediated pore formation | Functional characterization of P2X₇ antagonists | northwestern.edu |

| In Vitro Antileishmanial Assay | Determine potency against Leishmania promastigotes | Screening for antiprotozoal agents | nih.gov |

| MAO Inhibition Assay | Determine IC₅₀ values for MAO-A and MAO-B | Screening for potential neuroprotective agents | mdpi.com |

| Density Functional Theory (DFT) | Correlate molecular structure with activity | Mechanistic studies of corrosion inhibitors | researchgate.netresearchgate.net |

Mechanistic Investigations of 1 3,4 Dichlorophenyl 5 Phenyltetrazole Interactions at the Molecular Level in Vitro/in Silico

Identification and Characterization of Putative Molecular Targets (e.g., enzymes, receptors, ion channels)

Investigations into the molecular targets of 1-(3,4-Dichlorophenyl)-5-phenyltetrazole and its analogs have identified several putative interacting proteins, including enzymes, receptors, and structural proteins.

P2X7 Receptor: A novel class of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which are structurally related to the title compound, were identified as potent antagonists of the P2X7 receptor. researchgate.netnih.gov These compounds were evaluated for their activity at both human and rat P2X7 receptors, suggesting that this ion channel is a potential molecular target for this class of dichlorophenyl-tetrazole compounds. researchgate.netnih.gov

Monoamine Oxidase B (MAO-B): An analog, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which shares the 3,4-dichlorophenyl moiety, has been shown to be a notable inhibitor of human monoamine oxidase B (MAO-B). mdpi.com MAOs are critical mitochondrial flavoenzymes involved in the metabolism of monoaminergic neurotransmitters, and their selective inhibition is a key strategy in treating neurodegenerative diseases. mdpi.com

Voltage-Gated Sodium Channels (VGSCs): Studies on a related triazole compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), indicated that its anticonvulsant effects are at least partially due to its influence on voltage-gated sodium channels. researchgate.net This suggests that ion channels could be a target class for phenyl-heterocycle compounds.

Androgen Receptor (AR): A series of 1-benzyloxy-5-phenyltetrazole derivatives demonstrated significant inhibitory activity against androgen receptor-dependent prostate cancer cells. nih.gov The lead compound from this series was shown to inhibit the expression of the androgen receptor and its splice variant AR-v7. nih.gov

Tubulin: Research on 1,5-diaryl-substituted-1,2,3,4-tetrazoles has revealed their potential as inhibitors of tubulin polymerization. nih.gov One such compound was found to be a strong inhibitor, suggesting that the cytoskeleton component tubulin could be a molecular target. nih.gov

Enzyme Inhibition Kinetics and Binding Affinity Measurements (e.g., IC50, Ki, Kd) in Cell-Free Systems

Quantitative assessments of the inhibitory activity of compounds structurally similar to this compound have been performed against specific enzymes in cell-free systems. These studies provide key parameters such as the half-maximal inhibitory concentration (IC50), which measures the potency of an inhibitor.

A 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole analog demonstrated potent and selective inhibition of MAO-B with an IC50 value of 0.036 µM, while its inhibition of the MAO-A isoform was significantly weaker, with an IC50 of 150 µM. mdpi.com In another study, a 1,5-diaryl-tetrazole derivative was identified as a strong inhibitor of tubulin polymerization, exhibiting an IC50 value of 1.1 µM. nih.gov

| Analog Compound | Target Enzyme | Inhibition Parameter | Value | Source |

|---|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Monoamine Oxidase B (MAO-B) | IC50 | 0.036 µM | mdpi.com |

| 1,5-Diaryl-substituted-1,2,3,4-tetrazole (Compound 82) | Tubulin Polymerization | IC50 | 1.1 µM | nih.gov |

Receptor Binding Assays and Allosteric Modulation Studies with Isolated Receptors

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.gov These assays often utilize a radiolabeled ligand and a source of isolated receptors to measure the displacement of the label by the test compound, allowing for the calculation of affinity constants like Ki. nih.gov

For analogs of this compound, such assays have been crucial in identifying their targets. For example, the characterization of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives as P2X7 antagonists involved assays for activity at both human and rat P2X7 receptors. researchgate.netnih.gov Similarly, radioligand binding assays using [3H]batrachotoxin were employed to study the interaction of a related compound with site 2 of the voltage-gated sodium channel. researchgate.net Furthermore, studies on 1-benzyloxy-5-phenyltetrazole derivatives evaluated their activity against the androgen receptor, leading to the identification of compounds with potent inhibitory effects in receptor-dependent cancer cells. nih.gov

Investigation of Cellular Signaling Pathways Modulated by this compound Using Cell-Based Assays (Focus on Mechanism, not Clinical Outcomes)

Cell-based assays allow for the investigation of how a compound affects intracellular signaling cascades downstream of its molecular target. techscience.com These pathways, such as the PI3K-AKT-mTOR and JAK/STAT pathways, are complex networks that control essential cellular functions like proliferation, survival, and inflammation. techscience.comfrontiersin.org

The mechanistic impact of analogs of this compound on these pathways has been explored. For instance, 1-benzyloxy-5-phenyltetrazole derivatives were shown to inhibit not only the expression of the androgen receptor (AR) and its variant AR-v7 but also the expression of AR-regulated target genes in castration-resistant prostate cancer cells. nih.gov This demonstrates a clear modulation of the AR signaling pathway. nih.gov While direct studies on this compound are not available, its structural similarity to compounds affecting known pathways suggests it could potentially modulate signaling networks crucial for cell fate and function.

Membrane Permeability and Efflux Transporter Interactions (In Vitro Models)

The ability of a compound to cross biological membranes is a critical factor in its ability to reach intracellular targets. In vitro models are widely used to assess membrane permeability. These can range from cell-free systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) to cell-based assays using cell lines like Caco-2. units.it These methods measure the flux of a compound across a barrier, which can be a synthetic membrane or a cell monolayer, providing an apparent permeability coefficient (Papp). units.itmdpi.com

The selection of the in vitro model and membrane type can be crucial, as interactions between the drug and the membrane can influence the results. sci-hub.se For instance, the lipophilicity and the presence of hydrogen bond donors/acceptors in a drug molecule can affect its passage through different types of synthetic membranes like cellulose (B213188) acetate (B1210297) or silicone. sci-hub.se While specific permeability data for this compound is not publicly available, these established in vitro methods provide the framework for evaluating its ability to enter cells and interact with efflux transporters. nih.gov

Mechanism of Action Studies through Proteomics and Metabolomics Approaches (In Vitro)

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system. mdpi.com These approaches can uncover the mechanism of action of a compound by revealing large-scale changes in cellular processes, protein expression, and metabolic pathways in response to treatment. mdpi.comnih.gov

Integrative analysis of proteomics and metabolomics data from in vitro cell models can reveal disrupted biochemical pathways, such as those related to energy metabolism, amino acid metabolism, or oxidative stress. nih.gov For example, such studies can identify key proteins and metabolites that are significantly up- or down-regulated, highlighting dysregulated cellular homeostasis and pointing towards the compound's mode of action. nih.gov Although no specific proteomics or metabolomics studies have been published for this compound, these methodologies represent a key avenue for future research to comprehensively elucidate its biological effects at a molecular level. mdpi.com

Applications and Advanced Material Science Perspectives of 1 3,4 Dichlorophenyl 5 Phenyltetrazole

1-(3,4-Dichlorophenyl)-5-phenyltetrazole as a Building Block in Complex Organic Synthesis

The tetrazole moiety is a versatile scaffold in synthetic chemistry, often used as a stable, non-classical bioisostere for carboxylic acids in medicinal chemistry and drug design. nih.govbeilstein-journals.org Compounds like this compound serve as valuable building blocks for constructing more complex, drug-like molecules. beilstein-journals.org The strategic placement of the tetrazole ring within a molecule can enhance its metabolic stability and lipophilicity, properties crucial for developing new pharmaceutical agents. nih.gov

The structure of this compound offers distinct points for chemical modification. The phenyl and dichlorophenyl rings can undergo further functionalization, allowing chemists to append other molecular fragments and build diverse chemical libraries. nih.gov This approach is central to modern drug discovery, where multicomponent reactions can be employed to rapidly generate novel molecular scaffolds from foundational building blocks. beilstein-journals.orgnih.gov The use of such tetrazole-based starting materials facilitates the exploration of new chemical space and the synthesis of complex organic structures that would be challenging to create through other methods. beilstein-journals.org

Integration into Smart Materials and Responsive Systems

"Smart materials" are designed to respond to external stimuli such as changes in temperature, pH, light, or electric fields. sci-hub.se While specific research on the integration of this compound into such systems is not extensively documented, the inherent properties of the tetrazole core make it a candidate for materials science applications. Heterocyclic compounds with high nitrogen content and thermal stability are sought after for creating robust materials.

The development of smart materials often involves incorporating functional molecules into larger systems like polymers or hydrogels. mdpi.com The rigid, aromatic structure of this compound could be leveraged by embedding it into a polymer matrix to modify the mechanical or responsive properties of the bulk material. For instance, its response to stimuli could be influenced by the electron-withdrawing nature of the dichlorophenyl group, potentially enabling applications in sensing or electronics.

Use as a Luminescent Probe or Dye Precursor

Luminescent properties have been observed in various tetrazole derivatives. researchgate.netnih.gov The fluorescence of these compounds often arises from the π-conjugated systems involving the phenyl and tetrazole rings. Studies on 5-phenyltetrazole derivatives have shown that the presence of electron-accepting groups on the phenyl ring can lead to dual fluorescence, with the emission characteristics being sensitive to the molecular environment. researchgate.net

Although the specific photophysical properties of this compound have not been detailed, its structure suggests potential for luminescence. The phenyl group can act as a fluorophore, while the 3,4-dichlorophenyl substituent would modulate the electronic properties of the molecule. This substitution pattern could influence the intramolecular charge transfer characteristics, thereby affecting the fluorescence quantum yield and emission wavelength. Such molecules could serve as precursors for developing new fluorescent probes, where the tetrazole ring provides a stable and synthetically accessible core for further functionalization. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly (e.g., Crystal Engineering)

Crystal engineering focuses on designing solid-state structures by controlling intermolecular interactions. The assembly of molecules in a crystal is governed by non-covalent forces like hydrogen bonds and π-π stacking. While the crystal structure of this compound is not publicly detailed, data from the closely related isomer, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, provides significant insight into the potential supramolecular behavior. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄Cl₂N₄ |

| Molecular Weight | 215.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8362 (2) |

| b (Å) | 9.0524 (3) |

| c (Å) | 24.8876 (11) |

| β (°) | 91.956 (4) |

| Volume (ų) | 863.76 (7) |

Role in Catalysis or Ligand Design for Organometallic Chemistry

The four nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows tetrazole derivatives to function as ligands in organometallic chemistry, forming stable coordination compounds. uni-muenchen.de For example, compounds like 1-phenyl-1H-tetrazole-5-thiol have been used to synthesize complexes with transition metals, yielding materials with interesting magnetic and fluorescent properties. lookchem.com

This compound could potentially act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. The steric bulk and electronic influence of the phenyl and dichlorophenyl groups would play a crucial role in the geometry and stability of the resulting metal complexes. These properties are critical in catalyst design, where tuning the ligand environment around a metal center can control its reactivity and selectivity. The development of such complexes could lead to new catalysts for a variety of organic transformations.

Advanced Analytical and Bioanalytical Methodologies for the Study of 1 3,4 Dichlorophenyl 5 Phenyltetrazole

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC-UV, LC-MS/MS, GC-MS)

Chromatographic techniques are fundamental in the analysis of 1-(3,4-Dichlorophenyl)-5-phenyltetrazole, enabling its separation from impurities and its quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

HPLC-UV is a widely used method for the analysis of tetrazole-containing compounds. The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). bwise.kr UV detection is suitable for this compound due to the presence of chromophores in its structure, with detection wavelengths commonly set around 215 nm or 254 nm. researchgate.netscholarsresearchlibrary.com The method's sensitivity can be enhanced through pre-column derivatization, although this is not always necessary for compounds with sufficient UV absorbance. scholarsresearchlibrary.com

Below is an interactive data table summarizing typical HPLC-UV parameters for the analysis of aromatic compounds, which can be adapted for this compound.

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 50 mM Ammonium Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/minute |

| Detection | UV at 215 nm or 254 nm |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method. core.ac.uk This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. rsisinternational.orgnih.gov It allows for the accurate identification and quantification of the target compound and its potential metabolites. nih.gov The use of techniques like electrospray ionization (ESI) is common for ionizing the analyte before it enters the mass spectrometer. researchgate.net Multi-residue analysis methods using LC-MS/MS have been developed for various compounds, including pesticides, which can be adapted for the analysis of this compound in environmental or food samples. thermofisher.comgcms.cz

The following table outlines a general LC-MS/MS setup.

| Parameter | Value |

| LC System | UltiMate 3000 RSLC or equivalent |

| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Endura) |

| Ionization Source | Electrospray Ionization (ESI) |

| Column | Accucore aQ or similar |

| Software | TraceFinder or equivalent |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. rsisinternational.org For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. ajpaonline.com This technique is particularly useful for impurity profiling and the analysis of residual solvents. rsisinternational.org Multi-residue screening methods using GC-MS are common for analyzing a wide range of compounds in complex matrices. phenomenex.com

A typical GC-MS setup is detailed in the table below.

| Parameter | Value |

| GC Column | Zebron ZB-5MSPLUS or equivalent |

| Detector | Mass Spectrometer (MS) |

| Sample Preparation | QuEChERS or other suitable extraction |

| Application | Multi-residue pesticide analysis, impurity profiling |

Capillary Electrophoresis for High-Resolution Separation and Interaction Studies

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field within a narrow capillary. wikipedia.orgcolby.edu This technique is known for its high resolution, short analysis times, and low consumption of samples and reagents. nih.gov

For the analysis of this compound, various modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE and separates ions based on their electrophoretic mobility. usp.org